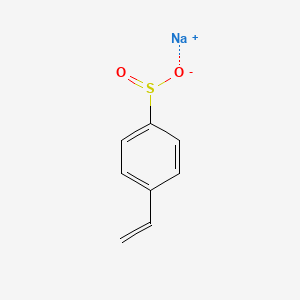
Sodium 4-Vinylbenzenesulfinate
Overview
Description
Sodium 4-Vinylbenzenesulfinate: is an organic compound with the molecular formula C8H7NaO3S 4-Vinylbenzenesulfonic acid sodium salt or Styrene-4-sulfonic acid sodium salt . This compound is a sodium salt derived from 4-vinylbenzenesulfonic acid and is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by the sulfonation of styrene using concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Neutralization: The resulting 4-vinylbenzenesulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale neutralization processes are employed to meet commercial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfinate group to sulfide or other reduced forms.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfinic acids, and sulfates.
Reduction Products: Sulfides and other reduced derivatives.
Substitution Products: Vinyl-substituted aromatic compounds.
Mechanism of Action
Target of Action
Sodium 4-Vinylbenzenesulfinate is primarily used as a starting material in the synthesis of poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . The primary target of this compound is the poly(vinylidene fluoride) (PVDF) onto which it is grafted .
Mode of Action
This compound interacts with its target, PVDF, through a process known as grafting . This involves the addition of this compound to the PVDF, resulting in a copolymer known as PVDF-g-PSVBS . The grafting process changes the properties of the PVDF, enhancing its functionality .
Biochemical Pathways
The grafting of this compound onto PVDF affects the properties of the resulting copolymer, PVDF-g-PSVBS . This copolymer is used in the creation of cation exchange membranes, which play a crucial role in the membrane capacitive deionization (MCDI) process . The MCDI process is a key pathway in water purification technologies .
Result of Action
The grafting of this compound onto PVDF results in the formation of a copolymer, PVDF-g-PSVBS . This copolymer has enhanced properties, including improved cation exchange capabilities . These properties make it suitable for use in water purification technologies, specifically in the MCDI process .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the degree of grafting and the distribution of the sulfur element in the resulting copolymer are affected by the annealing temperature during the grafting process . To prepare consistent and homogeneous membranes, it is suggested that the annealing temperature of PVDF-g-PSVBS membranes is below 60 °C .
Scientific Research Applications
Chemistry: Sodium 4-vinylbenzenesulfinate is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals. Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions. Medicine: The compound is explored for its potential use in drug delivery systems and as an intermediate in the synthesis of therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sodium 4-styrenesulfonate: Similar in structure but used primarily in polymer synthesis.
Sodium 3-sulfopropyl methacrylate: Used in the production of water-soluble polymers.
2-Acrylamido-2-methyl-1-propanesulfonic acid: Employed in the synthesis of hydrogels and other biomedical materials.
Uniqueness: Sodium 4-vinylbenzenesulfinate is unique in its ability to introduce vinyl groups into sulfonic acid derivatives, making it valuable in both synthetic chemistry and industrial applications.
Properties
IUPAC Name |
sodium;4-ethenylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h2-6H,1H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJTTDABHNRPI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635672 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60081-73-4 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


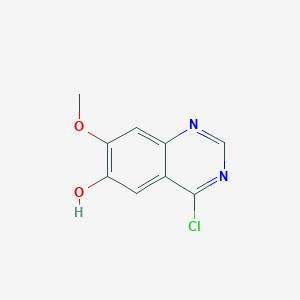
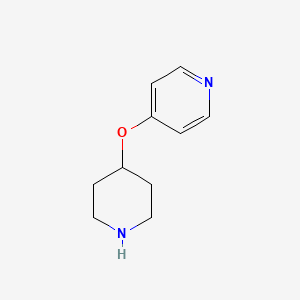
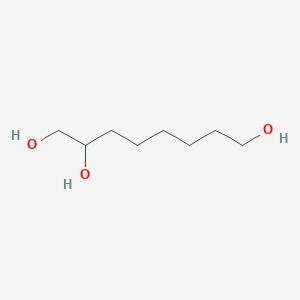
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)



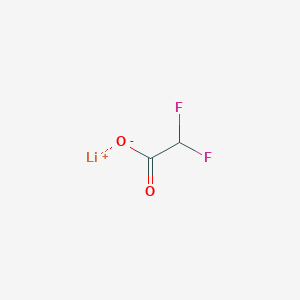
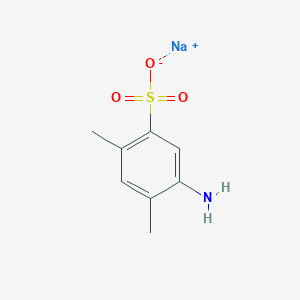
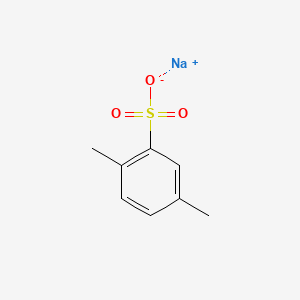
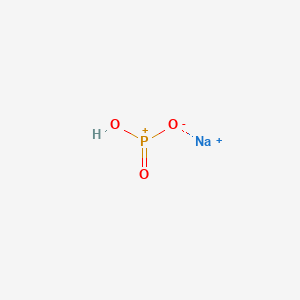
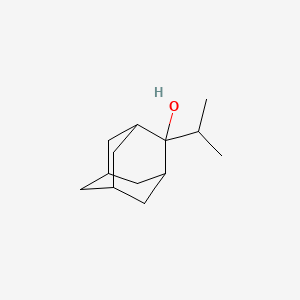
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)

